5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride
Description
Properties
IUPAC Name |
2-chloro-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.ClH/c1-10-3-4-13-11(7-10)12-9-17(2)6-5-14(12)18(13)15(19)8-16;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOURZUTOEQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies and presents findings related to its antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).
- Molecular Formula : C16H20ClN
- Molecular Weight : 315.2 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. It has shown promising results in inhibiting the growth of gram-positive bacteria and mycobacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Mycobacterium tuberculosis | 1.0 µg/mL | |
| Enterococcus faecalis | 0.75 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound have been assessed on various cancer cell lines. The results indicate that it exhibits significant cytotoxicity while maintaining low toxicity towards normal cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| KB-31 (drug-sensitive) | 10.5 | |
| KB-8511 (multi-drug resistant) | 12.3 | |
| Primary porcine macrophages | >100 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. The presence of the chloroacetyl group is crucial for its antimicrobial and cytotoxic properties.
Case Studies
A series of case studies have been conducted to further elucidate the biological mechanisms through which this compound exerts its effects.
-
Anticancer Activity : In a study involving various cancer cell lines such as SKOV3 and EMT6, the compound demonstrated a dose-dependent inhibition of cell proliferation.
"The IC50 values were comparable to those of established chemotherapeutic agents" .
- Antimicrobial Efficacy : A comparative analysis with clinically used antibiotics showed that this compound had superior efficacy against certain resistant bacterial strains.
Comparison with Similar Compounds
Pyrazole-Indole Derivatives (Compounds 6b and 6c)
Compound 6b: 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole
- Structure : Indole fused with a pyrazole ring substituted with a p-chlorobenzoyl group.
- Properties : Melting point (243–244°C), molecular formula C₂₀H₁₇N₄OCl, and IR bands at 1649 cm⁻¹ (amide C=O) .
- Comparison : Unlike the target compound, 6b lacks the hexahydro-pyridoindole core but shares chlorine substitution. The pyrazole ring may confer distinct hydrogen-bonding interactions.
Compound 6c: 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole
- Structure : Features a 2-furoyl group instead of chloroacetyl.
- Properties : Lower melting point (207–209°C) and molecular formula C₁₈H₁₆N₄O₂ .
- Comparison : The furan oxygen may enhance solubility but reduce electrophilicity compared to the chloroacetyl group in the target compound.
Pyridoindole Carboxamide (Compound 8h)
Compound 8h : N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
- Structure : Pyrido[3,4-b]indole core with a hydroxybenzamido-pentyl chain.
- Properties : 92% synthesis yield, 96% purity, and a carboxamide linkage .
- Comparison : The pyrido[3,4-b]indole core differs in ring fusion position from the target’s [4,3-b] system, altering electronic distribution. The hydroxybenzamido group may enhance solubility but lacks the chloroacetyl’s reactivity.
Pyrazolo-Pyrimidin-Indolinone (Compound 5c)
Compound 5c: (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-chloroindolin-2-one
- Structure : Complex heterocyclic system with iodine, chlorine, and hydrazone moieties.
- Properties : High melting point (306–308°C), molecular formula C₂₆H₁₆ClIN₆O .
- Comparison : The iodine substituent introduces steric bulk, while the hydrazone group may confer redox activity absent in the target compound.
Antiarrhythmic vs. 5-HT Modulation
Role of Halogen Substitution
Q & A
Q. Advanced Research Focus
- In Vitro Assays : Test inhibition of cardiac ion channels (e.g., hERG) using patch-clamp electrophysiology, as the cis isomer of related hexahydro-pyridoindoles shows antiarrhythmic effects .
- Isomer-Specific Activity : Compare enantiomers via chiral HPLC separation and assess potency differences using Langendorff heart models .
How can computational methods enhance reaction design for this compound?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing experimental iterations .
- Machine Learning (ML) : Train models on existing indole synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst selection) .
How to resolve contradictions in reaction outcomes during scale-up?
Q. Advanced Research Focus
- Statistical Analysis : Apply DoE to identify critical parameters (e.g., mixing efficiency, heat transfer) causing variability .
- Process Simulation : Use tools like COMSOL Multiphysics to model reactor dynamics and optimize agitation or temperature profiles .
What heterogeneous catalysts improve synthesis efficiency?
Q. Advanced Research Focus
- Immobilized Catalysts : Test CuI-supported mesoporous silica for recyclability and reduced metal leaching, as seen in similar triazole formations .
- Solid Acid Catalysts : Explore zeolites or sulfonated polymers for chloroacetylation steps to minimize byproducts .
How to study isomer-specific effects on biological activity?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
- Dynamic NMR : Monitor isomer interconversion kinetics in solution under varying pH/temperature conditions .
What are key factors in scaling up the synthesis sustainably?
Q. Advanced Research Focus
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
- Continuous Flow Systems : Implement microreactors for precise control over exothermic steps (e.g., chloroacetylation) .
How to assess compound stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, monitoring degradation via HPLC-PDA .
- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free indole intermediates) in simulated gastric fluid .
How to integrate green chemistry principles into the synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
